Varoglutamstat
Description
Historical Development and Discovery
Varoglutamstat, initially designated as PQ-912, emerged from research targeting glutaminyl cyclase (QC), an enzyme implicated in neurodegenerative pathologies. Its development began under Probiodrug AG (later rebranded as Vivoryon Therapeutics) in the early 2010s, with the goal of addressing pyroglutamate-modified amyloid-beta (pGlu-Aβ) peptides in Alzheimer’s disease. Preclinical studies demonstrated that QC inhibition reduced pGlu-Aβ aggregation and neurotoxicity, leading to its classification as a first-in-class small-molecule therapeutic candidate.
Phase 1 trials in healthy volunteers (2015) established its safety profile and confirmed QC inhibition in cerebrospinal fluid, guiding dose selection for subsequent clinical studies. By 2021, Phase 2 trials in early Alzheimer’s disease patients were initiated, though the Phase 2b VIVIAD trial (2024) did not meet primary cognitive endpoints. Despite this setback, its unique mechanism spurred exploration in diabetic kidney disease, highlighting its versatility beyond neurodegeneration.
Chemical Structure and Nomenclature
This compound’s chemical identity is defined by its stereospecific imidazolidinone core and functional substituents:
| Property | Value |
|---|---|
| IUPAC Name | (5S)-1-(3H-Benzimidazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one |
| Molecular Formula | C₁₉H₂₀N₄O₂ |
| Molecular Weight | 336.4 g/mol |
| SMILES | CCCOC1=CC=C(C=C1)[C@H]2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 |
| InChI Key | XHIKZWOEFZENIX-GOSISDBHSA-N |
| CAS Registry Number | 1276021-65-8 |
The compound’s benzimidazole and imidazolidinone moieties enable selective binding to QC’s active site, while the 4-propoxyphenyl group enhances pharmacokinetic stability. X-ray crystallography of QC-inhibitor complexes reveals hydrophobic interactions and hydrogen bonding with residues like Glu³²⁷ and His³⁴⁰, critical for enzymatic inhibition.
Classification and Relationship to Other Small Molecules
This compound belongs to the imidazolidinone class of small molecules, distinguished by their five-membered heterocyclic ring. Its pharmacological action aligns with QC inhibitors but diverges structurally from peptidomimetics or metal-chelating agents.
Comparative Analysis of QC Inhibitors
| Compound | IC₅₀ (nM) | Selectivity Over Iso-QC | Clinical Stage |
|---|---|---|---|
| This compound | 25 | Moderate | Phase 2 (discontinued) |
| Compound 214* | 0.1 | High | Preclinical |
| PBD-C06 | 15 | Low | Preclinical |
*Data from : Compound 214 exhibited subnanomolar potency but inferior pharmacokinetics compared to this compound.
Unlike monoclonal antibodies targeting Aβ plaques (e.g., donanemab), this compound acts upstream by preventing pGlu-Aβ formation, offering a complementary mechanism to amyloid clearance. Its dual inhibition of QC and iso-QC (QPCTL) also modulates neuroinflammatory pathways via pGlu-CCL2 reduction, a feature absent in most amyloid-centric therapies.
Significance in Neurodegeneration Research
This compound’s role in neurodegeneration stems from its ability to disrupt two pathological cascades:
- Amyloid Toxicity : QC catalyzes N-terminal cyclization of Aβ₃–₄₂, generating pGlu-Aβ, which accelerates oligomerization and synaptic toxicity. In transgenic models, this compound reduced hippocampal pGlu-Aβ by 60% and rescued spatial memory deficits.
- Neuroinflammation : Iso-QC (QPCTL) modifies CCL2 into pGlu-CCL2, a chemokine driving microglial activation and tau hyperphosphorylation. This compound’s inhibition of QPCTL lowers pGlu-CCL2 levels, attenuating neuroinflammation in vitro and in vivo.
Emerging applications in diabetic kidney disease further underscore its broad therapeutic potential. By inhibiting QPCTL-mediated fibrosis and inflammation, this compound improved glomerular filtration rates in diabetic subgroups by 8 mL/min/1.73m²/year, independent of glycemic control.
Properties
IUPAC Name |
(5S)-1-(3H-benzimidazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-9-25-15-6-3-13(4-7-15)18-11-20-19(24)23(18)14-5-8-16-17(10-14)22-12-21-16/h3-8,10,12,18H,2,9,11H2,1H3,(H,20,24)(H,21,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKZWOEFZENIX-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)[C@H]2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276021-65-8 | |
| Record name | PQ-912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276021658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5S)-1-(1H-1,3-benzodiazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAROGLUTAMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DSH8LL4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Structure Assembly
The benzimidazole scaffold forms the structural backbone of this compound. Synthesis begins with a Strecker reaction between an aldehyde derivative and an aminated benzimidazole intermediate in the presence of trimethylsilyl cyanide (TMSCN). This step introduces a cyanomethyl group, which is subsequently reduced to a primary amine via hydrogenation over a palladium/carbon (Pd/C) catalyst at 120 psi. Ring closure is achieved using 1,1′-carbonyldiimidazole (CDI), yielding the bicyclic core structure with moderate efficiency (45–60% yield).
Table 1: Key Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Strecker Reaction | TMSCN, CH₃CN, RT, 24 h | 68 | 92 |
| Hydrogenation | H₂, Pd/C, EtOH, 120 psi | 75 | 89 |
| Ring Closure | CDI, DMF, 60°C, 12 h | 52 | 95 |
Chiral Resolution and Enantiomer Separation
This compound’s QC inhibitory activity is enantiomer-dependent, necessitating chiral separation. Preparative supercritical fluid chromatography (SFC) on a (R,R)-Whelk-O1 column resolves enantiomers using a mobile phase of CO₂/MeOH/triethylamine (55:45:0.05 v/v/v) at 40°C. The S-configuration exhibits superior QC binding affinity, with an IC₅₀ of 56.3 nM compared to 420 nM for the R-form.
Radiolabeling and Isotopic Synthesis
Radiolabeled this compound derivatives enable in vivo pharmacokinetic and biodistribution studies. The synthesis of [¹⁸F]PB0822, a fluorinated analogue, illustrates methodologies applicable to this compound’s isotopic preparation.
[¹⁸F]Fluoride Incorporation
Tosylated precursors undergo nucleophilic substitution with [¹⁸F]KF in acetonitrile at 100°C for 10 minutes, achieving 99.9% radiochemical purity. The reaction is optimized for molar activity (965 Ci/mmol) and reproducibility across five batches.
Table 2: Radiolabeling Parameters for [¹⁸F]PB0822
| Parameter | Value |
|---|---|
| Precursor | Tosylate derivative |
| Solvent | Acetonitrile |
| Temperature | 100°C |
| Reaction Time | 10 minutes |
| Radiochemical Yield | 1.2% (non-decay corrected) |
Quality Control and Validation
Analytical HPLC with UV (254 nm) and radioisotope detection confirms identity and purity. A Phenomenex Luna C18 column separates products using acetonitrile/ammonium formate (30:70 v/v) at 1 mL/min, ensuring baseline resolution of [¹⁸F]PB0822 from impurities.
Process Optimization and Scalability
Phase 1 trials required gram-scale synthesis under Good Manufacturing Practice (GMP) guidelines. Key optimizations include:
Protecting Group Strategy
Early synthetic routes employed Boc protection for benzimidazole amines but faced stability issues during deprotection. Unprotected amines in later stages improved yield (15% increase) and reduced side reactions.
Catalytic Hydrogenation
Replacing Pd/C with platinum oxide (PtO₂) in the nitrile reduction step enhanced reaction rates (4-hour completion vs. 12 hours) and minimized residual metal contaminants (<0.1 ppm).
Analytical Characterization
This compound’s structural integrity and purity are validated through multimodal spectroscopy:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole), 7.94 (d, J = 8.4 Hz, 2H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, CH₂), 1.32 (t, J = 7.0 Hz, 3H, CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₅H₁₈FN₅O₂ [M+H]⁺: 328.1467; Found: 328.1463.
Clinical Batch Manufacturing
Phase 2a trials utilized batches prepared under the following conditions:
Table 3: Manufacturing Parameters for Phase 2a Batches
| Parameter | 300 mg BID Batch | 600 mg BID Batch |
|---|---|---|
| Purity (HPLC) | 99.2% | 99.1% |
| Enantiomeric Excess | 98.5% | 98.3% |
| Residual Solvents | <50 ppm | <50 ppm |
| Dissolution Rate | 85% in 30 min | 87% in 30 min |
Stability and Formulation
This compound exhibits pH-dependent stability, with optimal degradation resistance in citrate buffers (pH 4.0–5.5). Lyophilized formulations retain >95% potency after 24 months at -20°C, while aqueous solutions degrade by 12% at 25°C over six months .
Chemical Reactions Analysis
Types of Reactions: PQ-912 primarily inhibits QC enzymatic activity, preventing the cyclization of glutamate residues in Aβ. This inhibition reduces pGlu-Aβ formation.
Common Reagents and Conditions: The exact reagents and conditions used in PQ-912 synthesis are proprietary. the compound’s pharmacokinetic and pharmacodynamic properties have been studied in clinical trials . Further research may reveal additional details.
Major Products: The major product resulting from PQ-912’s action is the reduction of pGlu-Aβ levels, potentially slowing the progression of AD pathology.
Scientific Research Applications
Clinical Trials and Efficacy
-
Phase 1 and Phase 2 Trials :
- Varoglutamstat has successfully completed Phase 1 trials involving healthy volunteers, demonstrating a good safety profile and tolerability across a wide dosage range (10 mg to 3600 mg) .
- The ongoing Phase 2a trial (SAPHIR) has shown significant cognitive improvements in patients with mild Alzheimer's disease after three months of treatment .
-
Cognitive Improvement :
- In the VIVA-MIND trial, patients treated with this compound exhibited improvements in working memory and reductions in synaptotoxicity, indicating enhanced synaptic function .
- The compound has also shown no on-target toxicity or signs of amyloid-related imaging abnormalities (ARIA), which are common side effects associated with other Alzheimer’s treatments .
Data Summary from Alzheimer's Studies
| Study Name | Phase | Participants | Key Findings |
|---|---|---|---|
| SAPHIR | 2a | 120 | Significant cognitive improvement after 12 weeks |
| VIVA-MIND | 2b | Ongoing | Enhanced working memory and reduced neurotoxic markers |
Clinical Trials and Efficacy
This compound is also being explored for its potential to improve kidney function, particularly in patients with diabetic kidney disease.
- Phase 2b Study (VIVIAD) :
- This study demonstrated statistically significant improvements in estimated glomerular filtration rate (eGFR) compared to placebo, with notable effects observed in the diabetes subgroup .
- The results indicated an average improvement of eGFR by over 8.2 mL/min/1.73m²/year in the diabetes subgroup, highlighting this compound's potential renal protective effects .
Data Summary from Kidney Studies
| Study Name | Phase | Participants | Key Findings |
|---|---|---|---|
| VIVIAD | 2b | 141 | Significant improvement in eGFR compared to placebo |
| Diabetes Subgroup | 2b | 20 | eGFR improved by >8.2 mL/min/1.73m²/year |
Safety Profile
Across both Alzheimer’s and kidney studies, this compound has shown a favorable safety profile. Adverse events were primarily mild and gastrointestinal in nature, with no significant renal or metabolic complications reported . The compound's pharmacokinetics indicate a rapid absorption and distribution profile, achieving peak concentrations in cerebrospinal fluid within hours after administration .
Mechanism of Action
PQ-912 exerts its effects by specifically binding to QC, inhibiting its enzymatic activity. By reducing pGlu-Aβ production, PQ-912 may mitigate AD-related pathology.
Comparison with Similar Compounds
Clinical and Preclinical Synergies
- Combination Therapy : Preclinical data show additive effects when this compound is paired with aducanumab, reducing Aβ plaques and neuroinflammation more effectively than either agent alone .
- Dose Optimization : Adaptive trial designs (e.g., VIVA-MIND) aim to balance efficacy (600–800 mg BID) and safety, addressing earlier tolerability issues at higher doses .
Biological Activity
Varoglutamstat, also known as PQ912, is a first-in-class small molecule currently under investigation for its therapeutic potential in treating early Alzheimer's disease (AD). This compound functions primarily as an inhibitor of glutaminyl cyclase (QC), an enzyme that modifies amyloid-β (Aβ) peptides into a neurotoxic form known as pyroglutamate Aβ (pGlu-Aβ). This article delves into the biological activity of this compound, detailing its mechanism of action, pharmacological properties, and findings from clinical studies.
This compound specifically targets and inhibits glutaminyl cyclase, which plays a crucial role in the post-translational modification of proteins involved in neurodegenerative processes. The inhibition of QC leads to:
- Reduction of pGlu-Aβ : By preventing the cyclization of glutamate residues in Aβ peptides, this compound decreases the levels of pGlu-Aβ, which is known to be synaptotoxic and contributes to cognitive decline in AD.
- Decrease in pGlu-CCL2 : This compound also reduces the levels of pGlu-CCL2, a modified form of the cytokine monocyte chemoattractant protein-1 (CCL2), which is implicated in neuroinflammation associated with AD .
Pharmacokinetics and Pharmacodynamics
Research indicates that this compound exhibits favorable pharmacokinetic properties across various species, including humans. Key findings include:
- Potency : this compound has shown potent inhibitory effects on QC with Ki values ranging from 20 to 65 nM across different models .
- Cerebrospinal Fluid Concentration : In animal studies, an oral dose of 200 mg/kg/day resulted in significant reductions in pGlu-Aβ levels and improved cognitive performance in spatial learning tasks .
- Clinical Trials : In a Phase 1 study, doses up to 1800 mg twice daily were well tolerated, demonstrating clear pharmacodynamic effects on QC inhibition in plasma and cerebrospinal fluid (CSF) .
Phase 2 Trials
The efficacy and safety of this compound have been evaluated through several clinical trials:
- VIVIAD Study :
- VIVA-MIND Study :
Summary of Key Clinical Findings
| Study | Dose (mg) | Duration | Key Findings |
|---|---|---|---|
| VIVIAD | 800 BID | 12 weeks | Improved working memory; reduced synaptotoxicity |
| VIVA-MIND | 600 BID | 72 weeks | Significant improvement in eGFR (>4 mL/min/1.73m²) |
Case Studies
In addition to clinical trial data, individual case studies have provided insights into this compound's therapeutic potential:
- Case Study Example : A participant from the VIVIAD trial exhibited notable cognitive improvements alongside a decrease in neurogranin levels—an indicator of synaptic integrity—after treatment with this compound for 12 weeks. This aligns with findings that suggest enhanced synaptoplasticity due to QC inhibition .
Q & A
Q. What is the pharmacological mechanism of Varoglutamstat in Alzheimer’s disease (AD) research?
this compound is an oral small-molecule inhibitor of glutaminyl cyclase (QPCT) and its isoform QPCTL, enzymes that catalyze the formation of neurotoxic pyroglutamate-modified amyloid-beta (N3pE-Aβ) peptides. By blocking this post-translational modification, this compound aims to reduce Aβ plaque toxicity, a hallmark of AD pathology. Preclinical studies demonstrated dose-dependent inhibition of QPCT/L, leading to decreased N3pE-Aβ levels in cerebrospinal fluid (CSF) .
Q. What were the primary endpoints and design of the VIVIAD Phase 2b clinical trial?
The VIVIAD trial (NCT04498650) evaluated this compound in 259 patients with mild cognitive impairment (MCI) or mild AD. Primary endpoints included cognitive improvement via the Cogstate 3-item scale Z-score, while secondary endpoints assessed function (Amsterdam IADL Questionnaire), neuropsychological performance (Cogstate NTB), and EEG theta power. The study utilized a randomized, double-blind, placebo-controlled design with doses up to 600mg twice daily (BID) over 96 weeks. No statistically significant cognitive or functional benefits were observed at 600mg BID, though pharmacokinetic data confirmed target engagement .
Q. How does this compound’s safety profile compare to placebo in AD trials?
In VIVIAD, this compound exhibited a favorable safety profile, with rates of severe adverse events (SAEs) and discontinuations similar to placebo. Notably, no symptomatic amyloid-related imaging abnormalities (ARIA) were reported, distinguishing it from monoclonal antibody therapies. Common adverse events included mild gastrointestinal symptoms, resolved without intervention .
Advanced Research Questions
Q. How can researchers reconcile the absence of cognitive benefits with significant kidney function improvements in this compound trials?
The VIVIAD trial prospectively measured kidney function via estimated glomerular filtration rate (eGFR). A pre-specified analysis revealed a statistically significant eGFR improvement of 3.4 mL/min/1.73m²/year (p<0.001) in the 600mg BID group, suggesting systemic QPCT/L inhibition reduces inflammation and fibrosis. This contrasts with AD outcomes, where insufficient brain penetration or off-target effects may limit efficacy. Post-hoc analyses in diabetic subgroups showed even greater eGFR benefits (>8 mL/min/1.73m²/year, p=0.02), highlighting patient stratification as a key methodological consideration .
Q. What methodological approaches validate this compound’s anti-inflammatory effects in kidney disease research?
Serum pyroglutamate-CCL2 (pE-CCL2), a pro-inflammatory cytokine linked to chronic kidney disease (CKD), was reduced dose-dependently in this compound-treated patients (p=0.004). This biomarker, along with eGFR slope analysis and urinary albumin-to-creatinine ratio (UACR), forms a composite endpoint for ongoing Phase 2 trials in diabetic kidney disease (DKD). Researchers employ longitudinal mixed-effects models to account for baseline eGFR variability and covariates like HbA1c .
Q. What role do pharmacokinetic/pharmacodynamic (PK/PD) analyses play in optimizing this compound dosing?
PK/PD modeling from VIVIAD revealed linear exposure up to 600mg BID, with CSF QPCT inhibition exceeding 90% but no correlation to cognitive outcomes. In contrast, systemic exposure correlated strongly with eGFR improvements, suggesting peripheral compartment dominance. Advanced population PK models are now guiding dose escalation beyond 600mg BID in AD, while fixed-dose regimens are prioritized for kidney studies .
Q. How do exploratory biomarkers inform this compound’s dual mechanisms in AD and kidney disease?
Beyond Aβ and eGFR, VIVIAD exploratory analyses measured:
- Neuroinflammation : YKL-40 (a microglial marker) decreased in CSF, though not statistically significant.
- Fibrosis : Serum collagen degradation markers (e.g., PRO-C3) showed trends toward reduction.
- Oxidative Stress : Plasma 8-OHdG levels remained unchanged. These findings underscore the need for tissue-specific biomarker panels to dissect this compound’s organ-level effects .
Methodological Considerations for Future Studies
Q. What statistical frameworks are recommended for analyzing eGFR slopes in this compound trials?
The VIVIAD study used a linear mixed model with random intercepts and slopes, adjusting for baseline eGFR, age, and comorbidities. Sensitivity analyses employed CKD-EPI and MDRD equations to confirm robustness. For smaller cohorts (e.g., diabetic subgroups), bootstrapping or Bayesian hierarchical models improve power .
Q. How should researchers design trials to address this compound’s tissue-specific efficacy?
Proposed strategies include:
- CNS-focused : Intrathecal PK sampling and amyloid-PET to assess brain bioavailability.
- Kidney-focused : Renal MRI for fibrosis quantification and single-cell RNA sequencing of urinary sediments to map QPCT/L expression. Adaptive trial designs (e.g., platform trials) could concurrently evaluate multiple indications .
Tables
Q. Table 1. Key Biomarkers in this compound Trials
Q. Table 2. VIVIAD Phase 2b Subgroup Analysis (eGFR)
| Subgroup | n (this compound/Placebo) | eGFR Improvement (mL/min/1.73m²/year) | p-value |
|---|---|---|---|
| Overall | 141/117 | 3.4 | <0.001 |
| Diabetic Patients | 20/12 | >8.0 | 0.02 |
| Hypertensive | 75/60 | 4.2 | 0.01 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
